8S-Hepe

Cholesterol Efflux Liver X Receptor (LXR) Macrophage Biology

8S-HEPE (8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) via the action of lipoxygenase enzymes. It is a chiral lipid mediator belonging to the hydroxyeicosapentaenoic acid (HEPE) family, with a molecular formula of C20H30O3 and a molecular weight of 318.45 g/mol.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 118492-81-2
Cat. No. B038982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8S-Hepe
CAS118492-81-2
Synonyms8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
InChIKeyWLOUCHKFBGGNEB-CHGUASJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

8S-Hepe (CAS 118492-81-2) Chemical Identity and Baseline Characteristics for Procurement


8S-HEPE (8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) via the action of lipoxygenase enzymes . It is a chiral lipid mediator belonging to the hydroxyeicosapentaenoic acid (HEPE) family, with a molecular formula of C20H30O3 and a molecular weight of 318.45 g/mol . The compound is endogenously produced in various biological systems and is also generated through non-enzymatic oxidation of EPA, where it exists as a racemic mixture with its enantiomer 8R-HEPE [1]. As a research tool, 8S-HEPE is utilized in studies of lipid signaling, inflammation, and marine chemical ecology, with documented activity at nanomolar concentrations in specific biological assays [2].

8S-Hepe Substitution Risks: Why Generic HEPE Analogs or Racemic Mixtures Are Not Interchangeable


In the hydroxyeicosapentaenoic acid family, stereochemistry dictates biological function, rendering generic substitution or use of racemic mixtures scientifically invalid for targeted research applications. The C8 hydroxyl group exists in either the S or R configuration, and these enantiomers exhibit starkly divergent biological activities. For instance, while both 8S-HEPE and 8R-HEPE are produced from EPA, their receptor activation profiles and downstream signaling consequences differ profoundly, as demonstrated by head-to-head studies in macrophage models [1]. Furthermore, commercial preparations labeled as (±)8-HEPE contain equal amounts of both enantiomers, introducing confounding variables in experiments where stereospecific effects are being investigated [2]. Consequently, researchers must verify enantiomeric purity and specific lot documentation to ensure that observed biological responses can be unambiguously attributed to the 8S configuration rather than the 8R enantiomer or other positional isomers such as 5S-HEPE or 15S-HEPE, which possess distinct enzymatic origins and biological targets [3].

8S-Hepe Quantitative Evidence: Direct Comparator Data and In-Class Differential Analysis


8S-HEPE Lacks LXR-Mediated Cholesterol Efflux Activity, Directly Contrasting 8R-HEPE in Macrophage Assays

In a direct head-to-head comparison using J774.1 macrophage cells, 8S-HEPE demonstrated no detectable activity in inducing the expression of cholesterol efflux receptors Abca1 and Abcg1, whereas its enantiomer 8R-HEPE robustly induced both transporters via activation of liver X receptor (LXR) [1]. This stereospecific divergence underscores the critical importance of enantiomeric purity in experiments probing lipid metabolism and cardiovascular biology, as even trace contamination with 8R-HEPE could yield false-positive signals.

Cholesterol Efflux Liver X Receptor (LXR) Macrophage Biology

8S-HEPE Shows Potent Barnacle Egg Hatching Activity at 10 nM, Distinguishing It from Inactive Saturated Analogs

In Elminius modestus barnacle egg hatching assays, 8S-HEPE induced hatching at a minimum effective concentration of 10 nM (10⁻⁸ M), whereas the structurally related saturated derivative 8-hydroxyeicosanoic acid exhibited no hatching factor activity at comparable concentrations [1]. This quantitative threshold establishes 8S-HEPE as a potent and specific tool for investigating eicosanoid-mediated reproductive signaling in marine invertebrates, with a defined concentration window for experimental design.

Marine Chemical Ecology Eicosanoid Signaling Reproductive Biology

Biotechnological Production of 8S-HEPE Achieves 75% Molar Conversion from EPA, Benchmarking Against Related 8S-LOX Products

Recombinant E. coli cells expressing mouse arachidonate 8S-lipoxygenase (8S-LOX) converted 5 mM eicosapentaenoic acid (EPA) into 3.77 mM 8S-HEPE over 90 minutes, achieving a 75% molar conversion yield under optimized conditions (pH 7.5, 30°C, 5% ethanol, 15 g cells/L) [1]. In the same study, parallel conversions using arachidonic acid (AA) and docosahexaenoic acid (DHA) yielded 87% and 63% for 8S-HETE and 10S-HDoHE, respectively, providing a comparative framework for the enzyme's substrate specificity and product yield across polyunsaturated fatty acid substrates.

Biocatalysis Lipoxygenase Engineering Sustainable Production

8S-HEPE Demonstrates Selective Inactivity in LXR Pathway While Retaining Barnacle Hatching Activity, Defining a Unique Functional Profile

Integration of cross-study evidence reveals a unique functional signature for 8S-HEPE: it potently induces barnacle egg hatching at 10 nM [1] yet completely lacks activity at liver X receptor (LXR) in macrophage cholesterol efflux assays [2]. This profile distinguishes 8S-HEPE from 8R-HEPE (active in LXR assays) and from saturated analogs (inactive in hatching assays), positioning it as a selective probe for non-LXR-mediated eicosanoid signaling pathways. The compound's inability to activate LXR is a critical negative data point that must be considered when designing experiments aimed at delineating the specific biological roles of 8S- versus 8R-configured lipid mediators.

Stereospecific Pharmacology Lipid Mediator Selectivity Biological Target Profiling

8S-Hepe Procurement Guide: Optimal Research and Industrial Application Scenarios


Marine Invertebrate Reproductive Biology: Barnacle Hatching Factor Studies

For researchers investigating eicosanoid-mediated reproductive signaling in barnacles and other marine invertebrates, 8S-HEPE serves as a potent positive control or reference standard. Its defined activity at 10 nM in Elminius modestus hatching assays [1] provides a benchmark for quantifying the potency of novel hatching factors or for calibrating bioassay sensitivity. The compound's stereospecificity ensures that observed effects are not confounded by the presence of the 8R enantiomer, which may possess distinct biological activities.

Lipid Mediator Selectivity Studies: Negative Control for LXR-Mediated Cholesterol Efflux

In experiments aimed at dissecting the stereospecific actions of HEPE enantiomers on liver X receptor (LXR) signaling and cholesterol homeostasis, 8S-HEPE functions as an essential negative control. Its documented lack of activity in inducing Abca1 and Abcg1 expression in macrophages [2] allows researchers to attribute any observed LXR activation solely to the 8R enantiomer or other test compounds. This application is critical for avoiding false-positive interpretations in studies of dyslipidemia and atherosclerosis.

Biocatalysis and Metabolic Engineering: Substrate Specificity of 8S-Lipoxygenases

For biochemical engineers and enzymologists developing biocatalytic routes to hydroxylated fatty acids, 8S-HEPE represents a key product for characterizing the substrate specificity and regioselectivity of 8S-lipoxygenase (8S-LOX) enzymes. The demonstrated 75% molar conversion from EPA using recombinant mouse 8S-LOX [3] provides a benchmark for optimizing reaction conditions, comparing enzyme variants, and scaling up production of enantiopure 8S-HEPE for research and potential industrial applications.

Eicosanoid Analytical Standards: Chromatography and Mass Spectrometry Method Development

As a structurally defined and commercially available enantiomer, 8S-HEPE is an indispensable reference standard for developing and validating analytical methods for eicosanoid profiling. Its distinct retention time and mass spectral fragmentation pattern facilitate the accurate identification and quantification of 8S-HEPE in complex biological matrices, including tissue homogenates, cell culture supernatants, and marine organism extracts. This application supports lipidomics research, biomarker discovery, and quality control of omega-3 fatty acid supplements.

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